B1576954 PhTD1

PhTD1

Cat. No.: B1576954
Attention: For research use only. Not for human or veterinary use.
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Description

The PhtD1 protein is a researched fragment of the full-length Polyhistidine triad protein D (PhtD) from Streptococcus pneumoniae . Pht proteins are surface-exposed virulence factors expressed by pathogenic streptococci, characterized by multiple repeats of a histidine triad motif (HxxHxH) . These motifs demonstrate a high affinity for zinc, with studies showing that PhtD plays a critical role in bacterial zinc homeostasis . Research indicates that PhtD interacts with the extracellular component of the zinc transporter AdcAII, facilitating zinc acquisition from the host environment, which is essential for bacterial survival and colonization . Due to their surface localization and conservation across strains, Pht proteins, and PhtD in particular, are major targets for the development of protein-based vaccines against pneumococcal diseases . Investigations into maternally derived anti-protein antibodies have highlighted the potential protective role of anti-PhtD antibodies in reducing the acquisition of pneumococcal carriage in newborns . This purified this compound protein is intended for research applications such as immunological assays, functional mechanism of action studies, and as an immunogen in animal models to further elucidate the pathogenesis of S. pneumoniae and evaluate novel therapeutic or prophylactic strategies. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RCVCRRGVCRCVCTRGFC

Origin of Product

United States

Synthetic Methodologies and Preparation of Phtd1

Historical Development of PhTD1 Synthesis Pathways

While the specific historical development of this compound synthesis is not extensively documented in the provided search results, the broader field of peptide synthesis has a rich history that informs the approaches used for compounds like this compound. The foundation of modern peptide synthesis was laid in the early 20th century. Key milestones include the pioneering work of Emil Fischer and the significant advancement of solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield in the 1960s, for which he received a Nobel Prize. These developments revolutionized the ability to synthesize peptides in the laboratory and provided the basis for the techniques applied to more complex peptides like theta-defensins. The chemical synthesis of cyclic peptides and those containing disulfide bonds evolved alongside these methods, allowing for the recreation of the structural complexities found in naturally occurring peptides like this compound.

Contemporary Synthetic Strategies for this compound and its Analogs

Contemporary approaches to synthesizing peptides like this compound involve both chemical and biological methodologies, often chosen based on factors such as peptide length, complexity, desired modifications, and scale of production.

Organic synthesis, specifically peptide synthesis, is a primary route for obtaining this compound. The most common chemical methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) nih.gov. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, typically a resin. This method is widely used due to its amenability to automation and facilitates the synthesis of peptides with high purity. LPPS, or solution-phase synthesis, involves coupling amino acids in a homogeneous solution, requiring purification after each coupling step.

For a cyclic peptide like this compound, chemical synthesis would involve synthesizing a linear precursor peptide followed by a cyclization step. The formation of disulfide bonds, which are crucial for the structure and activity of theta-defensins, is another critical step in the organic synthesis pathway. This typically involves the oxidation of cysteine residues in the peptide chain under controlled conditions to form the correct disulfide linkages. Modern techniques such as microwave-assisted SPPS can enhance reaction rates and improve the synthesis of challenging sequences. Chemical ligation techniques, such as native chemical ligation (NCL), are also employed, particularly for the synthesis of longer peptides or proteins by joining smaller synthetic fragments.

Biotechnological methods offer an alternative or complementary approach to peptide production, especially for larger or more complex peptides. Recombinant peptide synthesis utilizes genetically engineered host organisms, such as bacteria (Escherichia coli), yeast (Pichia pastoris), or mammalian cells, to express the desired peptide sequence. This method can be advantageous for producing larger quantities and can facilitate the incorporation of post-translational modifications like disulfide bond formation within the cellular machinery.

While recombinant synthesis of theta-defensins can be challenging due to their unique structure and processing, recent advancements in techniques like modified protein splicing and cell-free ribosomal synthesis have shown promise for their production, particularly for applications requiring isotopic labeling. Recombinant expression has been successfully applied to produce other related proteins, such as pneumococcal PhtD, in E. coli. This suggests that with appropriate vector design and host optimization, recombinant methods could be adapted for this compound production.

The provided search results include a mention of a "t-PB/PhTD 1:1 polymer". This indicates that this compound, or a related PhTD entity, may be incorporated into polymer structures. The specific details of the polymerization techniques involving this compound are not elaborated upon in the search results. However, peptides can be integrated into polymers through various methods, including grafting onto pre-formed polymer chains or copolymerization with monomers, to create hybrid materials with tailored properties. The reference suggests that PhTD might be involved in forming a specific type of polymer, potentially leveraging its structural or functional characteristics.

Scale-Up Considerations in this compound Synthesis

For SPPS, diffusional limitations within the solid support can become more pronounced at larger scales, potentially affecting reaction completeness and product purity. LPPS can face challenges related to the handling and purification of large volumes of intermediates. To address these issues, specialized large-scale peptide synthesizers and optimized protocols are employed. Novel methods like Group Assisted Purification Peptide Synthesis (GAPPS) are also being investigated for their potential to improve efficiency and scalability. Significant investments are being made in expanding manufacturing capacity for peptide production to meet growing demand.

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound peptide must be purified to remove impurities, including truncated sequences, incomplete reaction products, and residual reagents. The standard and most widely used technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). This method separates peptides based on their hydrophobicity, typically using a stationary phase like C18-modified silica (B1680970) and a mobile phase gradient of increasing organic solvent concentration (e.g., acetonitrile) in an acidic aqueous buffer (e.g., containing trifluoroacetic acid). Detection is commonly done by UV absorbance at wavelengths such as 210-220 nm.

Advanced Structural Elucidation of Phtd1

Spectroscopic Analysis of PhTD1

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, providing detailed information about the environment of specific atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) fiveable.me. By analyzing chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and identify functional groups within this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further enhance structural determination by revealing correlations between different nuclei, helping to establish complex bonding networks fiveable.me. For this compound, application of these NMR methods would be essential to map out the carbon-carbon and carbon-hydrogen frameworks and identify neighboring atoms, contributing significantly to building the complete molecular structure. While specific NMR data for this compound was not found in the consulted literature, NMR has been successfully applied to the structural characterization of related molecules, such as the N-terminal fragment of Streptococcus pneumoniae PhtD, a histidine triad (B1167595) protein, where solution NMR was used to determine its structure and zinc binding site asm.orgplos.org.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern bioconductor.orgbroadinstitute.org. For this compound, high-resolution mass spectrometry can accurately determine its molecular mass, which is crucial for confirming its elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the m/z of the resulting fragments broadinstitute.org. This fragmentation pattern serves as a molecular fingerprint, providing clues about the substructures and functional groups present in this compound. By interpreting the fragmentation pathways, researchers can piece together different parts of the molecule. Mass spectrometry data repositories exist that store and allow analysis of mass spectrometry data, which can be valuable for comparing fragmentation patterns to known compounds github.io.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups and chemical bonds researchgate.netbibliotekanauki.pls-a-s.org. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light researchgate.net. These techniques are complementary, as different vibrations may be active in IR or Raman spectra depending on the change in dipole moment or polarizability during the vibration, respectively researchgate.net. For this compound, analysis of its IR and Raman spectra would help identify the presence of key functional groups such as carbonyls, hydroxyls, amines, and aromatic rings, based on characteristic absorption or scattering bands at specific wavenumbers researchgate.nethoriba.com. While specific IR or Raman spectra for this compound were not found, these techniques are routinely used for the structural characterization of various organic and biological molecules, including polymers and biological tissues researchgate.netbibliotekanauki.pls-a-s.orghoriba.com.

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule spectroscopyeurope.comdrawellanalytical.com. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is typically associated with the presence of chromophores, such as conjugated double bonds or aromatic systems drawellanalytical.com. Fluorescence spectroscopy measures the emission of light by a molecule after it has absorbed light at a specific wavelength researchgate.net. For this compound, UV-Vis spectroscopy can indicate the presence and extent of conjugation within the molecule, while fluorescence spectroscopy can provide additional insights into its electronic structure and potential interactions with its environment, if it is a fluorescent molecule researchgate.netresearchgate.net. Databases exist that collect and provide spectral information from the UV-Vis to near-infrared regions, including absorption and fluorescence spectra, which can be useful for comparison spectroscopyeurope.com.

Computational and Theoretical Chemistry Studies of Phtd1

Quantum Mechanical Studies of PhTD1 Electronic Structure

Future research in this area would likely involve ab initio and density functional theory (DFT) calculations to elucidate the electronic properties of this compound. Key areas of investigation would include determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, mapping the electrostatic potential, and analyzing the molecular orbitals to understand its charge distribution and reactivity.

Molecular Dynamics Simulations of this compound Behavior

Molecular dynamics (MD) simulations would be instrumental in understanding the dynamic behavior of this compound in various environments. Researchers could simulate its behavior in aqueous solutions or in the presence of biological membranes to observe its conformational changes, stability, and interactions over time.

Docking and Molecular Modeling of this compound Interactions

To understand the potential biological targets of this compound, docking and molecular modeling studies would be essential. These studies would predict the binding affinity and mode of interaction of this compound with specific proteins or other biological macromolecules, providing insights into its mechanism of action.

Predictive Analysis of this compound Reactivity and Conformations

Computational methods could be employed to predict the chemical reactivity of different sites on the this compound molecule. Conformational analysis would help identify the most stable three-dimensional structures of the molecule, which is crucial for understanding its biological activity.

Development of New Computational Tools for this compound Research

As research on this compound progresses, there may be a need to develop new computational tools or methodologies specifically tailored to address the unique challenges associated with this molecule. This could include the development of new force fields for MD simulations or specialized algorithms for analyzing its specific interactions.

Mechanistic Investigations of Phtd1 Reactivity and Interactions

Reaction Kinetics and Thermodynamics of PhTD1

The principles of reaction kinetics and thermodynamics govern the rates and equilibrium of chemical processes stanford.edunasa.govbeilstein-institut.de. Kinetics describes how fast a reaction proceeds, influenced by factors such as activation energy and reaction pathways, while thermodynamics describes the energy changes and spontaneity of a reaction, determining the relative stability of reactants and products at equilibrium stanford.edulibretexts.orgmasterorganicchemistry.com.

Elucidation of this compound-Mediated Catalytic Mechanisms (if applicable)

Catalytic mechanisms involve the process by which a catalyst increases the rate of a chemical reaction without being consumed wou.edunih.gov. Enzymes, which are proteins, are biological catalysts and employ various mechanisms such as acid-base catalysis, covalent catalysis, and electrostatic interactions wou.edu.

The PhtD protein belongs to the family of pneumococcal histidine triad (B1167595) proteins, characterized by conserved histidine triad motifs asm.orgplos.org. While some protein superfamilies utilizing histidine residues are known to possess catalytic activity, such as the phospholipase D (PLD) superfamily which uses a phosphohistidine (B1677714) intermediate nih.gov, the primary role described for PhtD in the search results relates to zinc binding and potential involvement in pneumococcal adherence and zinc homeostasis asm.orgplos.org. The available literature does not provide evidence or detailed mechanisms for this compound (PhtD protein) acting as a catalyst in a defined chemical reaction.

Studies on Ligand Binding and Coordination Chemistry of this compound

Ligand binding and coordination chemistry involve the interaction of molecules or ions (ligands) with a central atom, often a metal ion, to form coordination complexes libretexts.orgyoutube.com. Proteins can act as ligands, binding to metal ions that serve structural or catalytic roles plos.orgnih.gov.

Research indicates that the PhtD protein is a zinc-binding protein plos.org. This binding is mediated by the histidine triad motifs present in the protein sequence plos.org. These motifs, characterized by HxxHxH sequences, are known to coordinate divalent metal cations like Zn2+ plos.org.

Studies utilizing NMR spectroscopy have demonstrated Zn2+ binding to the N-terminal domain of PhtD (t-PhtD), which contains a single histidine triad motif plos.org. Titration experiments showed changes in NMR spectra upon the addition of Zn2+, indicative of binding plos.org. The solution structure of Zn2+-bound t-PhtD revealed that the three histidine residues within the triad are involved in coordinating the Zn2+ ion plos.org.

Furthermore, investigations into the interaction between PhtD and AdcAII, the extracellular part of a zinc transporter in S. pneumoniae, suggest that Zn2+ can be transferred from Zn2+-bound t-PhtD to apo-AdcAII plos.org. This transfer can occur through either a non-specific mechanism involving the dissociation of Zn2+ from t-PhtD and subsequent capture by AdcAII, or potentially via a specific interaction and transfer within a complex formed between Zn2+-t-PhtD and apo-AdcAII plos.org. These findings highlight the role of PhtD as a ligand for zinc ions and provide insight into its coordination chemistry in a biological context.

While specific quantitative data on binding affinities (dissociation constants, Kd) for Zn2+ to PhtD were not explicitly detailed in a format suitable for a data table within the search results, the studies confirm the specific interaction and coordination.

Electron Transfer Processes Involving this compound

Electron transfer processes involve the movement of electrons from one chemical species to another, playing a fundamental role in many chemical and biological reactions, including redox reactions and energy transfer chemrxiv.orgrsc.orgyoutube.comnih.govdiva-portal.org.

The available research on this compound (PhtD protein) does not specifically describe electron transfer processes directly involving this protein. While metal-binding proteins can sometimes participate in redox reactions, the provided search results focus on PhtD's role in zinc binding and potential involvement in zinc homeostasis rather than electron transfer chains or redox catalysis. General principles of electron transfer, such as photoinduced electron transfer rsc.orgyoutube.com or electron transfer in biological systems like Photosystem I nih.gov, are discussed in the literature, but a direct link to this compound was not found.

Molecular Interactions of Phtd1 in Biological Contexts

Protein-PhTD1 Interaction Studies at the Molecular Level

Studies at the molecular level have investigated the interactions between PhTD1 and various proteins, primarily focusing on host antibodies and other bacterial proteins involved in shared functions. uniprot.orgebi.ac.ukpdbj.org These interactions are crucial for understanding both the protein's biological function and the host immune response against S. pneumoniae.

Binding Affinity and Specificity of this compound with Biomolecules

This compound has been shown to bind specifically to zinc ions. nih.govebi.ac.ukpdbj.org This binding is facilitated by the histidine triad (B1167595) motifs present within the protein structure. nih.govebi.ac.uk Studies have determined the binding affinity of this compound for Zn²⁺, reporting a dissociation constant (Kd) of 131 ± 10 nM. pdbj.org This indicates a relatively strong affinity for zinc.

Beyond metal ions, the interaction of this compound with host antibodies has been a major area of research, particularly in the context of vaccine development and understanding natural immunity. uniprot.orgebi.ac.uk Human monoclonal antibodies targeting PhtD have been isolated, and their binding affinity and epitope specificity have been characterized. uniprot.orgebi.ac.uk These antibodies demonstrate binding to PhtD from multiple pneumococcal serotypes, indicating broad reactivity. uniprot.orgebi.ac.uk Competitive biolayer interferometry studies have shown that different monoclonal antibodies bind to distinct regions of the PhtD protein, suggesting diverse binding epitopes. uniprot.org

Conformational Changes Induced by this compound Binding

The binding of zinc to this compound induces substantial thermal stabilization of the protein. pdbj.org This suggests that metal binding leads to conformational changes that increase the protein's structural integrity.

This compound Influence on Cellular Processes and Pathways (Non-Clinical)

This compound plays a role in essential cellular processes for Streptococcus pneumoniae, particularly those related to nutrient acquisition and potentially influencing gene expression.

This compound Role in Nutrient Acquisition and Metabolism

A key cellular function of this compound is its involvement in zinc homeostasis in Streptococcus pneumoniae. nih.govebi.ac.ukpdbj.org Zinc acquisition is critical for the pathogen's survival and colonization within the host. nih.govpdbj.org this compound, along with AdcAII, is a zinc-binding protein that appears to function in the recruitment and uptake of zinc. nih.govebi.ac.ukpdbj.org Evidence suggests a joint function of AdcAII and PhtD, as their expression is corepressed by zinc, they interact directly in vitro, and they are colocalized at the bacterial surface. pdbj.org This highlights the importance of the AdcAII-PhtD system in maintaining intracellular zinc levels necessary for bacterial metabolism and survival in varying host environments. pdbj.org

This compound Effects on Gene Expression and Regulation

While the detailed mechanisms of this compound's direct influence on gene expression are not extensively described in the provided snippets, the corepression of phtD gene expression by zinc, alongside adcAII, indicates a regulatory link between zinc availability and the production of these proteins. pdbj.org This suggests a feedback mechanism where high intracellular zinc concentrations downregulate the expression of proteins involved in zinc acquisition. Additionally, studies on the expression and regulation of defensin (B1577277) genes in other organisms mention this compound in the context of gene expression, implying that the expression of phtD is a regulated process within the pneumococcal cell. uniprot.org

Host-Pathogen Interaction Studies Involving this compound (Non-Clinical)

This compound is recognized as a significant factor in the interaction between Streptococcus pneumoniae and its host, particularly in the initial stages of colonization. uniprot.orgnih.govplos.orgebi.ac.ukresearchgate.netmdpi.comgenecards.orgnih.gov

This compound has been implicated in the attachment of S. pneumoniae to respiratory epithelial cells, a critical step for nasopharyngeal colonization. uniprot.orgplos.orgebi.ac.uk Studies have assessed the role of Pht proteins, including PhtD, in the binding of pneumococci to human respiratory epithelial cells. plos.org The ability of antibodies targeting PhtD to limit bacterial adherence further supports its role as an adhesin. ebi.ac.uk

Research has also explored the relationship between host immune responses, specifically antibody levels against pneumococcal proteins like this compound, and the rate of pneumococcal carriage acquisition. nih.govresearchgate.netgenecards.orgnih.gov Studies have shown that increasing concentrations of antibodies against this compound are associated with a reduction in pneumococcal carriage acquisition in newborns. nih.govresearchgate.netgenecards.orgnih.gov This suggests that antibodies targeting this compound can contribute to protective immunity against pneumococcal colonization.

The following table summarizes findings on the association between anti-PhTD1 antibody concentrations and pneumococcal carriage acquisition rates:

Study ContextAnti-PhTD1 Antibody ConcentrationAssociation with Carriage Acquisition Rate
Newborns (Maternally Derived Antibodies) nih.govresearchgate.netgenecards.orgnih.govIncreasingReduction

This observed protective effect against carriage acquisition highlights this compound's importance as a target for host immunity and its potential as a vaccine candidate. uniprot.orgplos.orgmdpi.com

This compound as a Tool in Chemical Biology Research

Chemical biology is an interdisciplinary field that employs chemical principles and techniques to study and manipulate biological systems washington.eduharvard.eduunige.ch. It involves the synthesis and application of small molecules, peptides, and proteins to probe biological processes, elucidate molecular mechanisms, and develop new therapeutic or diagnostic strategies washington.educrick.ac.ukukri.orgnih.gov. Chemical tools, such as inhibitors, activators, degraders, and probes, are crucial in this field for characterizing and modulating the function of specific biomolecules or pathways crick.ac.ukchemicalprobes.orgnih.gov.

Research has identified this compound as a theta-defensin, a class of antimicrobial peptides, isolated from the leukocytes of the hamadryas baboon (Papio hamadryas) iemspb.ru. Antimicrobial peptides like this compound are components of the innate immune system and function to combat various pathogens iemspb.ru. Their mechanisms of action often involve disrupting microbial membranes or interfering with essential cellular processes in bacteria, fungi, or viruses.

While this compound has been characterized based on its structural and antimicrobial properties iemspb.ru, detailed research findings specifically demonstrating its widespread application as a chemical biology tool to investigate other, non-antimicrobial biological processes in complex systems are not extensively documented in the available literature. The use of peptides, including defensins, as chemical tools in biological research is an active area, often involving studying their interactions with specific targets or their ability to modulate cellular functions. However, specific studies detailing the application of this compound itself as a probe or modulator for targets outside of its direct antimicrobial activity or as a tool in broader chemical biology investigations were not prominently found.

Some resources list this compound as a biochemical reagent, associated with BAT-011582, though specific applications as a chemical biology tool in published research are not detailed in these listings citeab.com.

The field of chemical biology utilizes a wide array of compounds and techniques to dissect biological complexity scilifelab.seebi.ac.uk. While peptides like this compound hold potential for development into chemical tools, for example, by using them to study membrane interactions or specific protein binding partners, the current available information primarily focuses on its identification and inherent antimicrobial characteristics rather than its application as a tool to perturb or analyze other biological pathways with detailed research findings or associated data tables.

Advanced Analytical Methodologies for Phtd1

Chromatographic Techniques for PhTD1 Analysis

Chromatographic methods play a vital role in separating this compound from complex mixtures, enabling its subsequent detection and quantification. These techniques leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase.

HPLC-based Methods for this compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of proteins and peptides, including those like this compound. HPLC methods can be tailored by selecting appropriate stationary phases (e.g., reversed-phase, size exclusion, ion exchange) and mobile phases to achieve optimal resolution based on this compound's specific chemical properties, such as its hydrophobicity, size, or charge. While the provided search results specifically mention chromatography for the purification of PhtD protein wikipedia.org and general protein quantitation using HPLC with pre-column derivatization, HPLC is a standard technique for the analytical separation and quantification of peptides and proteins. The versatility of HPLC allows for coupling with various detectors, such as UV-Vis, fluorescence, or mass spectrometry, to provide sensitive and specific detection of this compound.

Gas Chromatography (GC) for this compound Volatile Derivatives

Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. For a peptide or protein like this compound, GC analysis would necessitate derivatization to convert the molecule into a volatile form. This approach is less common for intact proteins compared to smaller, more volatile molecules. However, if specific volatile degradation products or components of this compound were of interest, GC, often coupled with Mass Spectrometry (GC-MS), could be utilized for their separation and identification. GC-MS is a powerful tool for analyzing complex mixtures and identifying components based on their retention times and mass spectra. While direct GC analysis of this compound is not indicated in the search results, GC is mentioned as a technique for quality control and impurity profiling, suggesting its potential use for analyzing volatile impurities associated with this compound preparations.

Electrophoretic Methods for this compound Analysis

Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. These methods are particularly well-suited for the analysis of proteins.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common electrophoretic method used to separate proteins based on their molecular weight. SDS-PAGE has been employed in the analysis of PhtD protein samples. This technique allows for the assessment of protein purity and determination of approximate molecular weight. Another electrophoretic technique mentioned is agarose (B213101) gel electrophoresis, used for analyzing PCR products related to PhtD uni-freiburg.de, which, while not directly analyzing the protein itself, is a related molecular method. Isoelectric focusing, which separates proteins based on their isoelectric point, has also been applied to S. pneumoniae protein extracts containing PhtD. These electrophoretic methods provide valuable information regarding the size, charge, and purity of this compound.

Immunoanalytical Techniques for this compound Detection

Immunoanalytical techniques utilize the specific binding between antibodies and antigens for the detection and quantification of target molecules like this compound. These methods offer high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for detecting and quantifying proteins. ELISA has been employed to measure antibody levels against PhtD wikipedia.org. This indicates the availability of antibodies specific to PhtD, which can be adapted for direct detection or quantification of the protein itself in various samples. Luminex-based immunoassays are also utilized for measuring antibodies to pneumococcal proteins, including this compound/PhtD. These multiplexed assays allow for the simultaneous detection of antibodies to multiple antigens. Immunoblotting (Western blotting) is another immune-based technique used to detect specific proteins after electrophoretic separation, and it has been applied to detect PhtD. These immunoanalytical approaches are crucial for sensitive and specific detection of this compound, particularly in biological matrices.

Microfluidic and Lab-on-a-Chip Systems for this compound

Microfluidic and lab-on-a-chip systems offer miniaturized platforms for chemical and biological analysis, enabling reduced sample and reagent consumption, faster analysis times, and potential for automation. These systems can integrate various analytical steps on a single chip.

Microfluidics has been applied to a range of biochemical analyses, including immunoassays. Droplet-based microfluidics, in particular, allows for high-throughput analysis by compartmentalizing reactions in discrete droplets. While direct application to this compound analysis is not explicitly detailed in the search results, the principles of microfluidics, such as precise fluid handling, rapid mixing, and integration of detection methods (e.g., fluorescence), are applicable to protein analysis and immunoassays for this compound. The development of microfluidic systems for high-throughput screening and single-cell analysis suggests potential for future applications in analyzing this compound in complex biological samples or in studies requiring high-throughput capabilities.

Quality Control and Impurity Profiling of this compound

Quality control (QC) and impurity profiling are essential aspects of ensuring the purity, identity, and quality of pharmaceutical compounds like this compound. Impurity profiling involves the detection, identification, and quantification of impurities present in a substance.

Various analytical techniques are employed for QC and impurity profiling, including chromatographic methods like HPLC and GC. These techniques are used to separate and detect impurities based on their different chemical properties compared to this compound. Mass spectrometry is often coupled with chromatography (e.g., LC-MS, GC-MS) to provide structural information for impurity identification. Regulatory bodies emphasize the importance of impurity profiling to ensure the safety and efficacy of pharmaceutical products. While specific impurity profiles for this compound are not detailed in the search results, the general principles and techniques of QC and impurity profiling using chromatographic and spectroscopic methods are directly applicable to the analysis of this compound to ensure its quality and identify any potential contaminants or degradation products. Quality control encompasses a range of activities designed to verify that a product meets specified requirements.

Research on Phtd1 Derivatives, Analogs, and Modifications

Rational Design and Synthesis of PhTD1 Analogs

The rational design of this compound analogs is centered on its function as a transition-state analogue inhibitor. nih.govacs.org The phosphinic acid moiety is a key feature, replacing a scissile peptide bond to provide hydrolytic stability and interact with key active site components of target enzymes, such as the zinc ion in Zn-metalloproteases. nih.govacs.org Design strategies aim to modify the side-chain substituents and extend the peptide backbone to enhance specific interactions with the binding pockets of a target enzyme, thereby improving affinity and selectivity. nih.gov

The synthesis of this compound analogs, which are phosphinic dipeptide derivatives, involves several established chemical strategies. A predominant method is the phospha-Michael addition, which is key to constructing the C-P-C backbone of the pseudodipeptide. mdpi.com Synthetic routes are often multi-step processes that require the careful use of protecting groups to manage reactive functional moieties during assembly. nih.gov

Key synthetic approaches include:

N → C Strategy: This approach historically involves the addition of α-amino-H-phosphinates to acrylates to build the phosphinic dipeptide structure. mdpi.com

Multi-component Reactions: Three-component condensation reactions involving an aldehyde, a carbamate, and a phosphinic acid component have been developed to streamline the synthesis of the core scaffold. mdpi.com

Solid-Phase Peptide Synthesis (SPPS): To facilitate the creation of libraries of this compound analogs and the synthesis of longer, more complex pseudopeptides, building blocks compatible with SPPS have been developed. This requires an orthogonal protecting group for the phosphinic acid moiety, such as the 1-adamantyl (Ad) group, which is compatible with standard Fmoc-based SPPS methodology. mdpi.comnih.gov

These synthetic methodologies allow for systematic variations in the this compound structure, enabling detailed exploration of its biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity, selectivity, and pharmacological properties of this compound. creative-peptides.com These studies involve systematically modifying the this compound structure and assessing the impact of these changes on its function, such as its inhibitory potency against a target enzyme. nih.gov For this compound, SAR studies focus on modifications to the amino acid side chains (referred to as P1 and P1' in protease inhibitor terminology), the length of the peptide backbone, and the substituents on the phosphorus atom.

The goal is to identify the key structural features that govern molecular recognition and biological effect. creative-peptides.com Techniques like alanine (B10760859) scanning, where individual amino acid residues are replaced with alanine, can be used to probe the importance of specific side chains for binding and activity. nih.govrsc.org

Analog IDStructural Modification from Parent this compoundObserved Effect on ActivityInference from Finding
This compound-A1Replacement of P1 side chain with a smaller, non-polar group (e.g., Alanine)Significant decrease in inhibitory potency.The original P1 side chain is critical for optimal interaction with the S1 binding pocket of the target enzyme.
This compound-A2Introduction of a bulky aromatic group at the P1' position.Increased potency and selectivity against the target enzyme.The S1' pocket of the enzyme has a preference for large, hydrophobic residues, and this interaction enhances binding affinity.
This compound-A3Extension of the peptide backbone by one amino acid at the N-terminus.Moderate increase in activity.Additional interactions outside the primary S1/S1' pockets contribute to the overall binding energy.
This compound-A4Replacement of the P-hydroxyl group with a P-methyl group.Complete loss of activity.The phosphinic acid's ability to chelate the active site metal ion is essential for inhibition.

These studies provide a rational basis for the design of second-generation this compound analogs with improved therapeutic potential. creative-peptides.com

Post-Translational Modifications of this compound (for protein/peptide forms)

Post-translational modifications (PTMs) are covalent chemical changes that occur after a protein or peptide is synthesized by the ribosome. wikipedia.org These modifications dramatically increase the functional diversity of the proteome, regulating protein activity, localization, folding, and interactions with other molecules. thermofisher.comnih.gov

Common types of PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, which often acts as a molecular switch to turn protein activity on or off. wikipedia.orgthermofisher.com

Glycosylation: The attachment of sugar moieties, which can affect protein folding, stability, and cell-surface recognition. wikipedia.org

Acetylation and Methylation: The addition of acetyl or methyl groups, typically to lysine (B10760008) and arginine residues, playing a key role in regulating gene expression through histone modification. jpt.com

Proline Hydroxylation and Tyrosine Sulfation: Modifications that can be critical for the structure and function of certain secreted peptides and proteins. oup.com

Functionalization and Conjugation Strategies for this compound

The chemical structure of this compound contains several functional groups—including the phosphinic acid, a terminal amine, and a terminal carboxylic acid—that serve as handles for functionalization and conjugation. These modifications are employed to attach other molecules or moieties to this compound to enhance its properties or to create novel research tools. nih.gov

Key strategies and applications include:

Development of Probes: this compound can be conjugated to reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. These functionalized probes are invaluable for studying biological systems, allowing for the visualization of target enzyme localization in cells or for the isolation of binding partners. nih.govacs.org

Improving Pharmacokinetic Properties: Conjugation to polymers like polyethylene (B3416737) glycol (PEGylation) can be used to increase the solubility, stability, and circulation half-life of this compound in biological systems.

Radiolabeling for Imaging: this compound can be functionalized by incorporating radioisotopes. This strategy is used to create radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET), enabling the study of target enzyme distribution and levels in vivo. nih.gov

Creation of Targeted Therapeutics: By conjugating this compound to a molecule that specifically targets a certain cell type (e.g., a monoclonal antibody or a tumor-homing peptide), it is possible to direct its inhibitory activity to a specific site in the body, potentially increasing efficacy and reducing off-target effects.

These functionalization approaches transform the core this compound inhibitor into versatile chemical tools for a wide range of applications in diagnostics and pharmacology. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for Phtd1 Studies

Integration of Multi-Omics Data in PhTD1 Research

Multi-omics approaches involve the comprehensive analysis and integration of data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics biotechdelft.comfrontiersin.orgmdpi.com. This holistic perspective allows researchers to gain a more complete understanding of complex biological systems and the interplay between different molecular components mixomics.org. By integrating data from various "omics" levels, it is possible to assess the flow of information and bridge the gap between genotype and phenotype mdpi.com.

For this compound, particularly if it is studied in a biological context (e.g., as a peptide or protein), multi-omics integration could provide valuable insights. For instance, studying the expression levels of the gene encoding this compound (if applicable), the protein abundance, and the downstream metabolic effects in a system where this compound is present or active could reveal its role in cellular pathways and its interactions with other biomolecules. Such integrated analysis can help in identifying molecular networks and potential biomarkers associated with this compound activity or presence mixomics.org. While multi-omics is a powerful general approach frontiersin.org, specific published research applying this method directly to this compound was not found in the consulted literature.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across scientific disciplines, including chemistry and drug discovery northwestern.eduberkeley.eduunits.itunits.itnih.gov. These computational approaches can analyze large and complex datasets, identify patterns, make predictions, and optimize processes northwestern.eduberkeley.edu. In the context of chemical compounds, AI/ML can be used for tasks such as predicting molecular properties, designing novel compounds, screening virtual libraries, and analyzing high-throughput screening data selvita.comevotec.com.

For this compound, AI/ML could be instrumental in several ways. If this compound is a target of interest (e.g., in drug discovery or understanding biological mechanisms), AI/ML models could be trained on data related to its structure and known interactions (if any) to predict potential binding partners or design molecules that modulate its activity. If this compound is a peptide, ML could aid in predicting its structure, stability, or activity based on its amino acid sequence. AI can also assist in processing and interpreting the large datasets generated from other high-throughput methods applied to this compound research selvita.com. However, specific published applications of AI/ML techniques directly to this compound were not identified in the search results.

High-Throughput Screening Approaches for this compound Interactions

High-throughput screening (HTS) is a method that allows for the rapid testing of large libraries of chemical or biological compounds against a specific target or phenotype selvita.comevotec.combmglabtech.com. This automated process is widely used in the early stages of drug discovery and chemical biology to identify potential hits that exhibit desired activity or binding selvita.comevotec.combmglabtech.com. HTS can involve various assay formats, including biochemical and cell-based assays bmglabtech.com.

Applying HTS to this compound research would depend on the specific research question. If this compound is a target protein (like S. pneumoniae PhtD), HTS could be used to screen libraries of small molecules or peptides to identify ligands or inhibitors that interact with it nih.gov. Conversely, if this compound itself is part of a library of compounds, HTS could be used to screen this compound against a panel of biological targets to identify potential interactions or activities. HTS generates large datasets that can then be analyzed to identify promising candidates for further investigation evotec.com. While HTS is a common technique in chemical and biological research selvita.combmglabtech.com, specific published HTS campaigns focused on this compound were not found in the consulted literature.

Single-Molecule Studies of this compound Dynamics

Single-molecule studies allow researchers to observe and analyze the behavior of individual molecules, providing insights into molecular dynamics, conformational changes, and interactions that may be obscured in ensemble measurements sysrevpharm.orgsetabiomedicals.commdpi.com. Techniques such as single-molecule fluorescence microscopy and force spectroscopy enable the direct visualization and manipulation of single molecules mdpi.comnih.gov.

For this compound, single-molecule studies could be valuable for understanding its fundamental properties and how it functions at the molecular level. If this compound is a protein, single-molecule techniques could be used to study its folding, conformational dynamics, or interactions with other molecules in real-time mdpi.com. If it is a peptide, single-molecule methods could probe its binding kinetics or membrane interactions. These studies can reveal heterogeneity within a population of molecules and provide detailed information about reaction mechanisms sysrevpharm.org. While single-molecule studies offer powerful insights into molecular behavior setabiomedicals.com, specific published research applying these techniques directly to this compound was not found in the consulted literature.

Sustainability and Green Chemistry Aspects in this compound Research

Sustainability and green chemistry principles are increasingly important considerations in chemical research and development chula.ac.thmdpi.comunep.orgacs.org. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.comacs.org. This includes aspects like using renewable feedstocks, minimizing waste, improving energy efficiency, and designing for degradation acs.org. Sustainability in chemistry research also encompasses the broader environmental, economic, and social impacts mdpi.com.

Q & A

Q. Basic

  • Control groups : Include positive/negative controls to isolate this compound-specific effects (e.g., wild-type vs. knockout models).
  • Reproducibility : Standardize protocols (e.g., triplicate assays, blinded data collection) to minimize variability .
  • Data granularity : Predefine primary/secondary endpoints (e.g., IC₅₀ values, gene expression levels).
    Use tools like Design of Experiments (DoE) to optimize factor interactions (e.g., dosage, exposure time) .

How to Resolve Contradictions in this compound Experimental Data?

Q. Advanced

  • Triangulation : Cross-validate findings using multiple methods (e.g., Western blot + mass spectrometry for protein quantification) .
  • Error analysis : Quantify technical vs. biological variability (e.g., coefficient of variation >15% indicates unreliable assays).
  • Contextual reassessment : Re-examine experimental conditions (e.g., pH, temperature) that may alter this compound activity. Publish negative results to mitigate publication bias .

Best Practices for Integrating Heterogeneous Data Sources in this compound Research

Q. Advanced

  • Standardization : Convert raw data (e.g., microscopy images, sequencing reads) into unified formats (e.g., FASTA, TIFF) using tools like Tab2Know for knowledge base integration .
  • Metadata annotation : Document experimental parameters (e.g., buffer composition, instrument calibration) to enable cross-study comparisons .
  • Machine learning : Apply clustering algorithms (e.g., PCA, t-SNE) to identify patterns across omics datasets (transcriptomic, proteomic) .

How to Ensure Ethical Compliance in this compound Studies Involving Human/Animal Models?

Q. Basic

  • Institutional Review Board (IRB) approval : Submit protocols detailing informed consent processes (human studies) or humane endpoints (animal studies).
  • Data anonymization : Remove identifiers from datasets shared publicly .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) that may bias interpretations .

Methodological Approaches for Longitudinal Analysis of this compound Effects

Q. Advanced

  • Cohort studies : Track this compound exposure outcomes over time (e.g., tumor growth rates in xenograft models) using survival analysis (Kaplan-Meier curves).
  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs .
  • Time-series clustering : Identify subgroups with divergent response trajectories .

How to Structure Tables and Figures for this compound Data Presentation?

Q. Basic

  • Tables : Include descriptive statistics (mean ± SD, p-values) and footnotes explaining abbreviations (e.g., "this compound: [Full Name]") .
  • Figures : Use heatmaps for omics data, dose-response curves for IC₅₀ comparisons. Place raw data in supplementary materials .
  • Accessibility : Provide high-resolution images (≥300 DPI) in TIFF/PDF formats .

Strategies for Validating Computational Models of this compound Interactions

Q. Advanced

  • Cross-validation : Split data into training/testing sets (80/20 ratio) to evaluate model generalizability.
  • Benchmarking : Compare predictions against gold-standard experimental results (e.g., crystallography for binding affinity) .
  • Sensitivity analysis : Test how parameter variations (e.g., binding energy thresholds) affect output robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.